sodium;4-[(2Z)-2-[(2E,4E)-5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Description
This compound is a sodium salt featuring a complex bis-benzo[e]indolium core linked by a conjugated penta-2,4-dienylidene bridge. Each indolium moiety is substituted with a 4-sulfonatobutyl group, conferring high water solubility and anionic character. Its extended π-conjugation system suggests applications in photodynamic therapy, fluorescent labeling, or as a photosensitizer . The stereochemistry (Z/E configuration) and sulfonate groups critically influence its electronic properties and binding affinity to biological targets.
Properties
IUPAC Name |
sodium;4-[(2Z)-2-[(2E,4E)-5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H46N2O6S2.Na/c1-40(2)36(42(26-12-14-28-50(44,45)46)34-24-22-30-16-8-10-18-32(30)38(34)40)20-6-5-7-21-37-41(3,4)39-33-19-11-9-17-31(33)23-25-35(39)43(37)27-13-15-29-51(47,48)49;/h5-11,16-25H,12-15,26-29H2,1-4H3,(H-,44,45,46,47,48,49);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYIHRUYRMYLTJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H45N2NaO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64285-36-5 | |
| Record name | NK 1841 (Dye) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064285365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[5-[1,1-Dimethyl-3-(4-sulfobutyl)-1,3-dihydro-benzo[e]indol-2-ylidene]-penta-1,3-dienyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of sodium;4-[(2Z)-2-[(2E,4E)-5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate involves several steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups to achieve the desired properties. The synthetic routes often involve:
Condensation Reactions: These are used to form the core structure of the dye.
Sulfonation: This step introduces sulfonic acid groups, which enhance the dye’s solubility in water.
Azo Coupling: This reaction is crucial for introducing the azo group, which is responsible for the dye’s color.
Industrial production methods for this compound are designed to maximize yield and purity while minimizing environmental impact. These methods often involve:
Batch Processing: This allows for precise control over reaction conditions.
Continuous Flow Synthesis: This method is used to scale up production and improve efficiency.
Chemical Reactions Analysis
sodium;4-[(2Z)-2-[(2E,4E)-5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the dye’s color and stability.
Reduction: This reaction is often used to break down the dye for analysis or recycling.
Substitution: This reaction involves replacing one functional group with another to modify the dye’s properties.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium dithionite.
Catalysts: Such as acids or bases to facilitate substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can produce amines.
Scientific Research Applications
sodium;4-[(2Z)-2-[(2E,4E)-5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer or marker in various chemical reactions.
Biology: Employed in staining techniques to visualize cellular structures.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism by which sodium;4-[(2Z)-2-[(2E,4E)-5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate exerts its effects involves its interaction with specific molecular targets. The dye’s sulfonic acid groups enhance its solubility, allowing it to penetrate biological tissues or materials effectively. The azo group is responsible for the dye’s color, which results from the absorption of specific wavelengths of light.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) Sodium 4-[(2E)-2-{(2Z,4Z,6Z)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indolium-2-yl]hepta-2,4,6-trien-1-ylidene}-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
- Key Difference : The hepta-2,4,6-trienylidene bridge extends conjugation compared to the penta-2,4-dienylidene chain in the target compound.
- Impact : Longer conjugation increases absorption wavelength (λmax ~650 nm vs. ~580 nm for the target compound), enhancing suitability for near-infrared imaging .
- Synthesis : Similar sulfonation and coupling steps but requires precise control of polyene chain length.
(b) Sodium 4-((E)-2-((E)-3-(3,3-dimethyl-1-(4-sulfonatobutyl)-3H-indol-1-ium-2-yl)allylidene)-3,3-dimethylindolin-1-yl)butane-1-sulfonate
- Key Difference : Replaces benzo[e]indolium with indolinium rings and an allylidene bridge.
- Impact : Reduced aromaticity lowers photostability but improves solubility in polar solvents (e.g., logP = -2.1 vs. -1.5 for the target compound) .
- Applications : Less suited for long-term fluorescence imaging but effective in aqueous-phase catalysis.
Functional Analogues
(a) Isopropanolamine Dodecylbenzenesulfonate
- Key Difference : Simpler alkylbenzenesulfonate structure without aromatic conjugation.
- Impact : Functions primarily as a surfactant (CMC ~0.1 mM) rather than a photodynamic agent. Lacks the optical properties of the target compound .
- Toxicity : Higher acute toxicity (LD50 oral rat = 1200 mg/kg) compared to the benzoindolium derivative (LD50 >5000 mg/kg) .
(b) Sodium 2-(1H-indol-3-yl)acetate
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
